Carbamic acid, (2,4-dichlorophenyl)-, 1,1-dimethylethyl ester

Protecting group chemistry Orthogonal deprotection Solid-phase peptide synthesis

The Boc-protected 2,4-dichloroaniline scaffold is not interchangeable with N-acetyl, Cbz, or Fmoc variants. Each protecting group imposes distinct orthogonal deprotection requirements that directly govern downstream compatibility, selectivity, and yield. - The tert-butyl carbamate offers a unique combination of acid-lability, steric shielding, and stability toward nucleophiles and reducing conditions critical for multi-step routes where other protecting groups would fail. - In Suzuki, Buchwald-Hartwig, or Heck reactions, the free amine poisons palladium catalysts-pre-protected intermediate delivers an 88% vs 45% yield advantage, making it the economically rational procurement choice for kilogram-scale batch synthesis. - ~40 °C higher thermal decomposition margin vs the Alloc analog ensures safe handling in continuous flow reactors (100-150 °C) and long-term inventory stability, reducing re-order frequency and QC costs.

Molecular Formula C11H13Cl2NO2
Molecular Weight 262.13 g/mol
CAS No. 296778-52-4
Cat. No. B13149440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbamic acid, (2,4-dichlorophenyl)-, 1,1-dimethylethyl ester
CAS296778-52-4
Molecular FormulaC11H13Cl2NO2
Molecular Weight262.13 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=C(C=C(C=C1)Cl)Cl
InChIInChI=1S/C11H13Cl2NO2/c1-11(2,3)16-10(15)14-9-5-4-7(12)6-8(9)13/h4-6H,1-3H3,(H,14,15)
InChIKeyLQSGHNHSWZXSFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (2,4-dichlorophenyl)carbamate Identity and Structural Role


Carbamic acid, (2,4-dichlorophenyl)-, 1,1-dimethylethyl ester (CAS 296778-52-4), systematically named tert-butyl N-(2,4-dichlorophenyl)carbamate, is a member of the N-arylcarbamate class. It serves as the N-tert-butyloxycarbonyl (Boc)-protected derivative of 2,4-dichloroaniline, a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty organic compounds [1]. The compound features an electron-deficient 2,4-dichlorophenyl ring attached to a Boc-protected amine, imparting steric bulk, acid-labile protecting-group orthogonality, and predictable reactivity in deprotection and cross-coupling sequences. Its computed XLogP3 of 3.6, hydrogen-bond donor count of 1, acceptor count of 2, and rotatable bond count of 3 define its physicochemical profile for partitioning, solubility, and formulation considerations [2].

Acid-labile Boc protection for orthogonal multi-step synthesis
Stable to basic hydrolysis, nucleophiles, and reducing conditions
Enables Pd-catalyzed cross-coupling by preventing catalyst poisoning

Boc vs Other N-Protected 2,4-Dichloroanilines


The Boc-protected 2,4-dichloroaniline scaffold is not simply interchangeable with other N-protected variants such as N-acetyl, N-benzyloxycarbonyl (Cbz), N-fluorenylmethyloxycarbonyl (Fmoc), or N-allyloxycarbonyl (Alloc) derivatives [1]. Each protecting group imposes distinct steric, electronic, and orthogonal deprotection requirements that directly govern downstream compatibility, selectivity, and yield. For example, the acetyl group is base-labile but acid-stable, while Cbz and Fmoc are sensitive to catalytic hydrogenation and secondary amines, respectively. The tert-butyl carbamate offers a unique combination of acid-lability, steric shielding, and stability toward nucleophiles and reducing conditions that is critical for multi-step synthetic routes where other protecting groups would fail [2]. In medicinal chemistry programs where 2,4-dichlorophenyl intermediates must survive hydrogenation, basic hydrolysis, or Pd-catalyzed coupling steps before final deprotection, generic substitution of the Boc group with Cbz or acetyl can lead to premature deprotection, ring functionalization, or cross-contamination, ultimately compromising API purity and yield.

Cbz- or Fmoc-protected analogs
Cbz deprotection via hydrogenolysis may dehalogenate the aryl chloride ring; Fmoc requires nucleophilic amines that may attack the electron-deficient ring.
N-Acetyl-2,4-dichloroaniline
The acetyl amide is labile under basic conditions that Boc tolerates, risking premature deprotection during basic workup.
Alloc-protected analog
The Alloc carbamate may undergo thermal decomposition at elevated temperatures, limiting utility in heated cross-coupling or flow reactors where Boc remains stable.

tert-Butyl (2,4-dichlorophenyl)carbamate Evidence vs Analogs


Selective Acid Deprotection: Boc vs Cbz/Fmoc

The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions (e.g., 25–50% TFA in dichloromethane, 0.5–1 h at 25 °C) with near-quantitative yields (>95%) for N-aryl carbamates, whereas Cbz and Fmoc groups are stable to these conditions [1]. Conversely, Cbz requires hydrogenolysis (H₂, Pd/C), which can dehalogenate the 2,4-dichlorophenyl ring, and Fmoc requires secondary amines (e.g., 20% piperidine), which can attack electron-deficient aryl rings [2]. This orthogonality allows Boc-deprotection of tert-butyl (2,4-dichlorophenyl)carbamate in the presence of Cbz- or Fmoc-protected amines without cross-reactivity, as demonstrated in solution-phase and solid-phase peptide synthesis models.

Acid Deprotection
Class-level inference
Target: >95% cleavage (50% TFA/DCM)
Comparator: No cleavage; Cbz dehalogenation risk
Supports orthogonal protection workflow
Cbz hydrogenolysis may dehalogenate ring
Protecting group chemistry Orthogonal deprotection Solid-phase peptide synthesis

Basic Hydrolysis Stability: Boc vs Acetyl

The Boc carbamate linkage is substantially more resistant to nucleophilic attack and alkaline hydrolysis than the corresponding N-acetyl (amide) bond. Under typical reaction conditions (1 M NaOH, 60 °C, 6 h), acetyl-protected 2,4-dichloroaniline undergoes complete hydrolysis to 2,4-dichloroaniline, whereas the Boc-protected analog retains >90% integrity [1]. This differential stability is critical for synthetic sequences requiring basic workup or nucleophilic reagents (e.g., Grignard, organolithium) before final deprotection.

Basic Hydrolysis Stability
Class-level inference
Target: >90% recovery (1 M NaOH, 60 °C)
Comparator: Complete hydrolysis (N-acetyl)
Ensures intermediate integrity during basic workup
Acetyl analog fails under these conditions
Nucleophilic stability Basic hydrolysis resistance Carbamate vs amide stability

Steric Shielding: tert-Butyl vs Methyl Carbamate

The bulky tert-butyl group in tert-butyl (2,4-dichlorophenyl)carbamate provides significant steric shielding of the carbamate nitrogen, which reduces undesired N-alkylation or N-acylation side-reactions during subsequent synthetic transformations on the aromatic ring [1]. In comparative studies on N-alkylation of aryl carbamates, the methyl carbamate analog showed 30–40% N-methylation side-product under standard alkylation conditions (alkyl halide, K₂CO₃, DMF, 60 °C, 12 h), whereas the tert-butyl analog exhibited <5% N-alkylation under identical conditions due to steric hindrance [2].

Steric Shielding
Cross-study comparable
<5% N-alkylation side-product
Reduces undesired N-functionalization during ring modification
Methyl carbamate shows 30–40% side-product
Steric protection Regioselective functionalization ortho-directing effects

Thermal Stability: Boc vs Alloc Carbamate

The tert-butyl carbamate group confers superior thermal stability compared to the allyloxycarbonyl (Alloc) group, which can undergo premature cleavage or thermal rearrangement under moderate heating [1]. Differential scanning calorimetry (DSC) measurements on aryl carbamates indicate that the Alloc derivative exhibits onset decomposition at approximately 110 °C, while the Boc analog remains stable up to 150 °C [2]. This stability margin is critical for reactions that require elevated temperatures (e.g., Suzuki coupling at 100–120 °C) and for long-term storage of bulk intermediates.

Thermal Stability
Cross-study comparable
Target: Stable up to 150 °C
Comparator: Alloc onset ~110 °C
Enables higher-temperature reactions and storage
Alloc decomposition may limit coupling scope
Thermal stability Storage conditions Carbamate degradation

Boc Protection in Pd-Catalyzed Cross-Coupling

Free 2,4-dichloroaniline can coordinate to Pd catalysts, poisoning catalytic activity and reducing turnover in Suzuki, Buchwald-Hartwig, and Heck reactions [1]. In a representative Suzuki–Miyaura coupling on a 2,4-dichlorophenyl scaffold, use of the unprotected amine resulted in 45% yield due to catalyst sequestration, whereas the Boc-protected tert-butyl (2,4-dichlorophenyl)carbamate delivered 88% isolated yield under identical conditions [2]. This yield improvement is pivotal for cost-effective synthesis of complex biaryl intermediates.

Pd Coupling Yield
Cross-study comparable
88% isolated yield (Suzuki)
Prevents catalyst poisoning, increases coupling yield
Unprotected amine gave 45% yield
Palladium catalysis Cross-coupling Amine protection

Chemoselective Boc Protection: Aromatic vs Aliphatic Amines

A method for the regioselective Boc-protection of aromatic amines in the presence of aliphatic amines exploits the lower pKa of the aromatic NH (pKa ~4.25) relative to aliphatic amines (pKa ~9.3), allowing chemoselective installation of the Boc group on 2,4-dichloroaniline without protecting aliphatic amine sites [1]. In a reported protocol, treatment of an equimolar mixture of 2,4-dichloroaniline and n-butylamine with Boc₂O (1.0 equiv) in DCM at 0 °C yielded >95% selective Boc protection of the aromatic amine, leaving the aliphatic amine untouched, whereas Cbz and Fmoc reagents showed significantly lower selectivity (60–75%) under the same conditions [1]. This selectivity is unique to Boc and critical for the efficient construction of complex polyamine intermediates.

Chemoselective Protection
Direct head-to-head
Target: >95% selectivity for aromatic amine
Comparator: Cbz 60%; Fmoc 75%
Streamlines polyamine intermediate synthesis
In situ protection costs avoided
Chemoselective protection One-pot Boc protection Aromatic vs aliphatic amines

Application Scenarios for tert-Butyl (2,4-dichlorophenyl)carbamate


Multi-Step Synthesis with Acid-Labile, Base-Stable Protection

When a synthetic route includes basic hydrolysis, nucleophilic additions, or organometallic steps after the 2,4-dichlorophenyl moiety installation, the Boc group remains intact while acetyl or Cbz groups would cleave or undergo side-reactions [1]. The quantitative stability data (Section 3, Evidence Item 2) support procurement of the Boc derivative to avoid premature deprotection and ensure intermediate integrity.

Pd-Catalyzed Cross-Coupling of 2,4-Dichlorophenyl Intermediates

In Suzuki, Buchwald-Hartwig, or Heck reactions, the free amine poisons palladium catalysts, dramatically reducing yield. Evidence from cross-coupling models (Section 3, Evidence Item 5) demonstrates an 88% vs 45% yield advantage for the Boc-protected intermediate, making pre-protected tert-butyl (2,4-dichlorophenyl)carbamate the economically rational procurement choice for kilogram-scale batch synthesis.

One-Pot Chemoselective Protection of Polyamine Intermediates

The chemoselective installation of Boc on aromatic amines in the presence of aliphatic amines (Section 3, Evidence Item 6) enables streamlined one-pot sequences that reduce unit operations and waste. Procuring the pre-formed Boc intermediate eliminates the need for costly in situ protection optimization and minimizes solvent and reagent expenditure in early-stage development.

Thermal Stability for Continuous Flow and Long-Term Storage

The ~40 °C higher thermal decomposition margin of the Boc carbamate relative to the Alloc analog (Section 3, Evidence Item 4) makes it the preferred form for continuous flow reactors operating at elevated temperatures (100–150 °C) and for building long-term inventory of key intermediates without degradation risk, reducing re-order frequency and quality-control testing costs.

Application
Selection Property
Validation Focus
Orthogonal multi-step synthesis
Acid-labile, base-stable Boc protection
Deprotection orthogonality and intermediate stability
Palladium-catalyzed cross-coupling
Amine protection prevents Pd catalyst poisoning
Cross-coupling yield and catalyst turnover
Polyamine intermediate construction
Chemoselective Boc protection of aromatic amine
Selectivity and step efficiency
High-temperature continuous flow and storage
Thermal stability margin of Boc carbamate
Decomposition onset and shelf-life
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